1-Isopropyl-4-(5-vinylpyridin-2-yl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-Isopropyl-4-(5-vinylpyridin-2-yl)piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .
Chemical Reactions Analysis
1-Isopropyl-4-(5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, it is employed in the development of pharmaceutical intermediates and fine chemicals . Its versatility and high purity make it suitable for various industrial applications, including bulk manufacturing and custom synthesis .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is widely employed in drugs due to its ability to optimize pharmacokinetic properties and arrange pharmacophoric groups in the proper position for interaction with target macromolecules . This compound’s effects are mediated through its interaction with these molecular targets, leading to various biological and pharmacological activities .
Comparison with Similar Compounds
1-Isopropyl-4-(5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as substituted piperazines and piperidinones . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities . The uniqueness of this compound lies in its high purity and versatility, making it suitable for a wide range of scientific and industrial applications .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it an essential building block for various scientific research and industrial processes.
Properties
CAS No. |
1355238-59-3 |
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Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H21N3/c1-4-13-5-6-14(15-11-13)17-9-7-16(8-10-17)12(2)3/h4-6,11-12H,1,7-10H2,2-3H3 |
InChI Key |
KUAKHXFKFGBWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C=C |
Origin of Product |
United States |
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